BI-9321 trihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

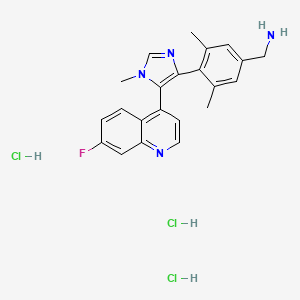

[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4.3ClH/c1-13-8-15(11-24)9-14(2)20(13)21-22(27(3)12-26-21)18-6-7-25-19-10-16(23)4-5-17(18)19;;;/h4-10,12H,11,24H2,1-3H3;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDXMBVQCRHZMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CN.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl3FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BI-9321 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Summary

BI-9321 is a potent and highly selective first-in-class chemical probe that functions as an antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3] By directly binding to the methyl-lysine binding pocket of the NSD3-PWWP1 domain, BI-9321 effectively disrupts the interaction between NSD3 and histone proteins.[4][5] This interference with a critical protein-protein interaction in chromatin biology leads to downstream effects on gene expression, including the downregulation of the proto-oncogene Myc, and a reduction in cell proliferation in specific cancer cell lines, such as acute myeloid leukemia (AML).[2][4] The trihydrochloride salt form of BI-9321 is often used to enhance its water solubility and stability.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data characterizing the interaction and activity of BI-9321.

| Parameter | Value | Assay | Target/System | Reference(s) |

| Binding Affinity (Kd) | 166 ± 3 nM | Surface Plasmon Resonance (SPR) | Human NSD3-PWWP1 | [1][6] |

| 445 ± 8 nM | Isothermal Titration Calorimetry (ITC) | Human NSD3-PWWP1 | [6][7] | |

| In Vitro Potency (IC50) | 203 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Recombinant Human NSD3-PWWP1 and H3K4me3 peptide | [8] |

| Cellular Target Engagement (IC50) | 1.2 µM | NanoBRET Assay | NanoLuc-NSD3-PWWP1 and HaloTag-Histone H3 in U2OS cells | [1][4] |

| Thermal Shift (ΔTm) | 5.5 °C | Differential Scanning Fluorimetry (DSF) | Recombinant Human NSD3-PWWP1 | [8] |

| Cellular Proliferation (IC50) | 13 ± 2 µM | RealTime-Glo MT Cell Viability Assay | RN2 (AML cell line) | [7] |

| 26.8 ± 4.4 µM | RealTime-Glo MT Cell Viability Assay | MOLM-13 (AML cell line) | [4][7] | |

| Selectivity | Inactive | - | NSD2-PWWP1, NSD3-PWWP2 | [1][4] |

| No significant inhibition | Kinase Panel (31 kinases) | Various kinases | [3] |

Mechanism of Action Signaling Pathway

The primary mechanism of action of BI-9321 is the disruption of the NSD3-PWWP1 domain's interaction with histone tails, which are post-translationally modified. This "reader" function of the PWWP1 domain is crucial for the proper localization and function of the NSD3 protein on chromatin. By competitively binding to the methyl-lysine binding pocket of the PWWP1 domain, BI-9321 prevents the recognition of histone marks, leading to altered gene expression.

Caption: Mechanism of action of BI-9321 in the cell nucleus.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of BI-9321 are provided below.

Surface Plasmon Resonance (SPR)

This assay quantifies the binding affinity of BI-9321 to the NSD3-PWWP1 domain in real-time.

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol:

-

Immobilization: Recombinant biotinylated human NSD3-PWWP1 is immobilized on a streptavidin-coated sensor chip.

-

Analyte Preparation: BI-9321 is serially diluted in a running buffer (e.g., HBS-EP+ buffer containing 1% DMSO).

-

Binding Measurement: The BI-9321 solutions are injected over the sensor chip surface at a constant flow rate. The association and dissociation of BI-9321 are monitored in real-time by detecting changes in the surface plasmon resonance signal.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_a and k_d) and the equilibrium dissociation constant (K_d).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes upon binding of BI-9321 to the NSD3-PWWP1 domain, providing a comprehensive thermodynamic profile of the interaction.

Protocol:

-

Sample Preparation: Purified recombinant NSD3-PWWP1 protein is placed in the sample cell of the calorimeter, and BI-9321 is loaded into the injection syringe. Both are in an identical, thoroughly degassed buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.5) to minimize heats of dilution.

-

Titration: A series of small aliquots of BI-9321 are injected into the protein solution while the temperature is kept constant.

-

Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of BI-9321 to NSD3-PWWP1. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Differential Scanning Fluorimetry (DSF)

DSF is used to assess the thermal stabilization of the NSD3-PWWP1 protein upon binding of BI-9321.

Protocol:

-

Reaction Setup: A solution containing purified NSD3-PWWP1 protein, a fluorescent dye (e.g., SYPRO Orange), and either BI-9321 or a vehicle control (DMSO) is prepared in a suitable buffer.

-

Thermal Denaturation: The samples are heated in a real-time PCR instrument with a temperature gradient.

-

Fluorescence Monitoring: As the protein unfolds, the hydrophobic dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. This fluorescence is monitored as a function of temperature.

-

Data Analysis: The melting temperature (T_m), the temperature at which 50% of the protein is unfolded, is determined from the midpoint of the sigmoidal melting curve. The change in melting temperature (ΔT_m) between the BI-9321-treated and control samples indicates the extent of ligand-induced stabilization.

NanoBRET™ Target Engagement Assay

This cellular assay measures the ability of BI-9321 to disrupt the interaction between NSD3-PWWP1 and histone H3 in living cells.

Protocol:

-

Cell Preparation: U2OS cells are co-transfected with plasmids encoding for NSD3-PWWP1 fused to NanoLuc® luciferase (the energy donor) and histone H3 fused to HaloTag® (the energy acceptor).

-

Labeling: The HaloTag®-histone H3 is labeled with a cell-permeable fluorescent ligand.

-

Compound Treatment: The transfected and labeled cells are treated with varying concentrations of BI-9321 or a negative control.

-

BRET Measurement: A substrate for NanoLuc® is added, and the bioluminescent and fluorescent signals are measured. The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.

-

Data Analysis: The BRET ratio is plotted against the concentration of BI-9321, and the IC_50 value is determined from the resulting dose-response curve, representing the concentration at which BI-9321 inhibits 50% of the NSD3-histone H3 interaction.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is employed to assess the mobility of NSD3 in the nucleus of living cells and how it is affected by BI-9321.

Protocol:

-

Cell Transfection: U2OS cells are transfected with a plasmid encoding a fluorescently tagged (e.g., GFP) NSD3 construct.

-

Compound Treatment: The transfected cells are treated with BI-9321 or a vehicle control.

-

Photobleaching: A specific region of interest within the nucleus is photobleached using a high-intensity laser, extinguishing the fluorescence in that area.

-

Fluorescence Recovery Monitoring: The recovery of fluorescence in the bleached region is monitored over time using time-lapse microscopy. This recovery is due to the movement of unbleached fluorescently tagged NSD3 molecules from the surrounding area into the bleached region.

-

Data Analysis: The rate and extent of fluorescence recovery are quantified. A decrease in the mobile fraction or a slower recovery rate in the presence of BI-9321 would suggest that the compound is altering the interaction of NSD3 with less mobile chromatin structures.

References

- 1. BI-9321 | Structural Genomics Consortium [thesgc.org]

- 2. Pardon Our Interruption [opnme.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Probe BI-9321 | Chemical Probes Portal [chemicalprobes.org]

In-Depth Technical Guide: BI-9321 Trihydrochloride and its Binding Affinity for NSD3-PWWP1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of BI-9321 trihydrochloride for the NSD3-PWWP1 domain. It includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Data: Binding Affinity and Cellular Activity

BI-9321 is a potent and selective chemical probe that antagonizes the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2] The trihydrochloride salt form of BI-9321 is often used to improve solubility and stability.[2] Below is a summary of the key quantitative data describing its interaction with NSD3-PWWP1.

| Parameter | Value | Assay Type | Cell Line (for cellular assays) | Reference |

| Binding Affinity (Kd) | 166 nM | Surface Plasmon Resonance (SPR) | N/A | [2][3] |

| Cellular Target Engagement (IC50) | 1.2 µM | NanoBRET Assay | U2OS | [2][3] |

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay for Binding Affinity (Kd) Determination

This protocol outlines the methodology for determining the dissociation constant (Kd) of BI-9321 for the NSD3-PWWP1 domain using SPR.

Objective: To measure the direct binding of BI-9321 to the NSD3-PWWP1 protein and determine the equilibrium dissociation constant (Kd).

Materials and Reagents:

-

Recombinant human NSD3-PWWP1 protein

-

This compound

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 series)

-

Amine coupling kit (containing NHS, EDC, and ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (specific to the interaction, may require scouting)

Procedure:

-

Protein Immobilization:

-

The NSD3-PWWP1 protein is immobilized on the surface of a sensor chip, typically a CM5 chip, using standard amine coupling chemistry.

-

The surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

A solution of NSD3-PWWP1 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is then injected over the activated surface.

-

Finally, any remaining active esters on the surface are deactivated by injecting ethanolamine.

-

A reference flow cell is prepared similarly but without the protein to serve as a control for non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

A dilution series of BI-9321 in running buffer is prepared.

-

Each concentration is injected over the immobilized NSD3-PWWP1 and reference flow cells at a constant flow rate.

-

The association of BI-9321 to the protein is monitored in real-time as an increase in the response units (RU).

-

Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the compound.

-

-

Data Analysis:

-

The response data from the reference flow cell is subtracted from the active flow cell to obtain specific binding sensorgrams.

-

The equilibrium binding responses are plotted against the concentration of BI-9321.

-

The resulting binding isotherm is fitted to a 1:1 steady-state affinity model to determine the Kd.[4]

-

NanoBRET™ Assay for Cellular Target Engagement (IC50)

This protocol describes a bioluminescence resonance energy transfer (BRET) assay to measure the ability of BI-9321 to disrupt the interaction between NSD3-PWWP1 and histone H3 in a cellular context.

Objective: To quantify the cellular potency of BI-9321 in disrupting the NSD3-PWWP1/histone H3 interaction.

Materials and Reagents:

-

U2OS cells

-

Expression vector for NSD3-PWWP1 fused to NanoLuc® luciferase (donor)

-

Expression vector for histone H3 fused to HaloTag® (acceptor)

-

Transfection reagent

-

HaloTag® NanoBRET™ 618 Ligand (substrate)

-

NanoLuc® substrate (e.g., furimazine)

-

This compound and a negative control compound

-

Optically clear, white-bottom 96-well plates

-

Plate reader capable of measuring luminescence at two wavelengths

Procedure:

-

Cell Transfection:

-

U2OS cells are co-transfected with the NanoLuc®-NSD3-PWWP1 and HaloTag®-Histone H3 expression vectors. The optimal ratio of donor to acceptor plasmids should be determined empirically.

-

-

Cell Plating and Compound Treatment:

-

After transfection, cells are seeded into 96-well plates.

-

The cells are then treated with a serial dilution of BI-9321 or the negative control compound.

-

-

Labeling and Signal Detection:

-

The HaloTag® NanoBRET™ 618 Ligand is added to the cells and incubated to allow for labeling of the HaloTag®-Histone H3 fusion protein.

-

The NanoLuc® substrate is then added to initiate the BRET reaction.

-

-

Data Acquisition and Analysis:

-

The plate is immediately read on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals.

-

The BRET ratio is calculated by dividing the acceptor signal by the donor signal.

-

The BRET ratios are plotted against the logarithm of the BI-9321 concentration.

-

The resulting dose-response curve is fitted to a four-parameter logistic model to determine the IC50 value.[4]

-

Visualizations

References

The Effect of BI-9321 Trihydrochloride on Histone Methylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-9321 trihydrochloride is a potent and selective chemical probe that acts as an antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Family Member 3 (NSD3).[1][2][3][4][5][6] Unlike traditional enzyme inhibitors that target the catalytic activity of histone methyltransferases, BI-9321 disrupts the "reading" of histone marks by interfering with the interaction between NSD3 and methylated histones.[1][2][3][4][5][6] This guide provides a comprehensive overview of the mechanism of action of BI-9321, its effects on cellular processes, and detailed protocols for key experimental assays used in its characterization.

Introduction to this compound

BI-9321 is a first-in-class, cell-permeable antagonist of the NSD3-PWWP1 domain.[2][5][7][8] The PWWP domain is a conserved motif that recognizes and binds to specific histone methylation marks, playing a crucial role in the recruitment of chromatin-modifying complexes and the regulation of gene expression. NSD3, a member of the NSD family of histone methyltransferases, is implicated in various cancers and is known to be involved in transcriptional activation. The WHSC1L1 gene, which encodes for human NSD3, is frequently amplified in breast and squamous lung cancers.[7][8]

BI-9321 was developed through a fragment-based screening approach and has been instrumental in elucidating the biological function of the NSD3-PWWP1 domain.[7][8] It serves as a valuable tool for studying the consequences of disrupting NSD3-mediated chromatin interactions. A structurally similar but significantly less active compound, BI-9466, is available as a negative control for experimental validation.[7][8][9]

Mechanism of Action

BI-9321 does not directly inhibit the catalytic activity of histone methyltransferases. Instead, it competitively binds to the methyl-lysine binding pocket of the NSD3-PWWP1 domain. This binding event prevents the recognition and interaction of the PWWP1 domain with its cognate histone ligands, which are typically methylated histone tails. The primary consequence of this action is the disruption of NSD3's ability to "read" the histone code, thereby affecting its localization to specific chromatin regions and its subsequent influence on gene expression.

The antagonism of the NSD3-PWWP1 domain by BI-9321 can lead to downstream effects on histone methylation patterns, not by inhibiting the enzymes that write these marks, but by altering the recruitment and activity of chromatin-modifying complexes associated with NSD3.

References

- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. This compound | CAS#:2387510-87-2 | Chemsrc [chemsrc.com]

- 7. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pardon Our Interruption [opnme.com]

- 9. BI-9321 | Structural Genomics Consortium [thesgc.org]

The Downstream Effects of BI-9321 on NSD3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Receptor Binding SET Domain Family, Member 3 (NSD3), a histone methyltransferase, is a critical regulator of chromatin structure and gene expression. Its aberrant activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. The development of BI-9321, a potent and selective antagonist of the PWWP1 domain of NSD3, has provided a valuable tool to dissect the specific functions of this domain and identify its downstream signaling pathways. This technical guide provides an in-depth overview of the known downstream targets of NSD3 that are inhibited by BI-9321, complete with quantitative data, detailed experimental protocols, and visualizations of the associated molecular interactions.

BI-9321: A Selective Antagonist of the NSD3-PWWP1 Domain

BI-9321 is a first-in-class chemical probe that specifically targets the PWWP1 domain of NSD3.[1] The PWWP domain is a "reader" module that recognizes and binds to specific histone modifications, thereby recruiting NSD3 to particular chromatin regions to regulate gene expression. BI-9321 acts by competitively inhibiting the binding of the PWWP1 domain to its histone ligands.

Downstream Target Modulation by BI-9321

The primary and most well-documented downstream effect of BI-9321-mediated inhibition of the NSD3-PWWP1 domain is the downregulation of the proto-oncogene MYC.

Quantitative Analysis of MYC mRNA Downregulation

In the acute myeloid leukemia (AML) cell line MOLM-13, treatment with BI-9321 leads to a significant time-dependent decrease in MYC messenger RNA (mRNA) levels.

| Treatment | Timepoint (hours) | Fold Change in MYC mRNA (relative to DMSO) |

| BI-9321 (10 µM) | 6 | ~0.8 |

| BI-9321 (10 µM) | 24 | ~0.6 |

| BI-9321 (10 µM) | 48 | ~0.5 |

Impact on Cell Proliferation

The downregulation of MYC, a key driver of cell proliferation, translates to a reduction in the growth of cancer cells.

| Cell Line | Compound | IC50 (µM) for Cell Viability |

| MOLM-13 | BI-9321 | 26.8 ± 4.4 |

Signaling Pathway and Experimental Workflow

The inhibition of the NSD3-PWWP1 domain by BI-9321 initiates a cascade of events leading to the observed downstream effects. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for investigating the effects of BI-9321.

Experimental Protocols

Cell Culture

MOLM-13 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Quantitative Real-Time PCR (qRT-PCR) for MYC Expression

-

Cell Treatment: Seed MOLM-13 cells at a density of 1 x 10^6 cells/mL and treat with 10 µM BI-9321 or DMSO as a vehicle control for the desired time points (e.g., 6, 24, 48 hours).

-

RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad), cDNA template, and primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

MYC Forward Primer: (Example sequence) 5'-CCTACCCTCTCAACGACAGC-3'

-

MYC Reverse Primer: (Example sequence) 5'-CTCTGACCTTTTGCCAGGAG-3'

-

-

Data Analysis: Perform the qPCR reaction on a real-time PCR system. Calculate the relative expression of MYC using the ΔΔCt method, normalizing to the housekeeping gene and comparing the BI-9321 treated samples to the DMSO control.

Cell Viability Assay

-

Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 5,000 cells per well.

-

Compound Treatment: Treat the cells with a serial dilution of BI-9321 (e.g., from 0.1 to 100 µM) or DMSO as a control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement: Add a cell viability reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega) to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the DMSO control and plot the results to determine the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.

Broader Downstream Effects and Future Directions

While the downregulation of MYC is a key consequence of BI-9321 treatment, it is likely that the inhibition of the NSD3-PWWP1 domain affects a broader network of genes. A study utilizing a proteolysis-targeting chimera (PROTAC) derived from BI-9321, MS9715, conducted RNA-sequencing (RNA-seq) in EOL-1 cells.[2] While the study focused on the PROTAC's enhanced efficacy, the data for BI-9321 treatment alone revealed that it has a more modest effect on the transcriptome compared to the complete degradation of NSD3.[2] This suggests that while the PWWP1 domain is crucial for targeting NSD3 to specific genomic loci, other domains of the protein are also important for its full transcriptional regulatory activity.

Future research employing techniques such as RNA-seq and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) specifically with BI-9321 in various cancer cell lines will be crucial to fully elucidate the complete repertoire of downstream targets and signaling pathways regulated by the NSD3-PWWP1 domain. This will provide a more comprehensive understanding of its role in cancer and aid in the development of more effective therapeutic strategies.

References

An In-depth Technical Guide to BI-9321 Trihydrochloride and its Impact on Myc Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BI-9321 trihydrochloride, a potent and selective antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). We delve into its mechanism of action, with a particular focus on its role in the regulation of Myc gene expression. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in oncology and drug discovery.

Introduction to this compound

BI-9321 is a first-in-class chemical probe that targets the methyl-lysine binding site of the PWWP1 domain of NSD3.[1][2][3] The NSD3 protein, encoded by the WHSC1L1 gene, is an epigenetic regulator frequently amplified in various cancers.[3][4] BI-9321 was developed through fragment-based screening and has demonstrated sub-micromolar in vitro activity and cellular target engagement at 1 µM.[3] As a selective antagonist, it disrupts the histone interactions of the NSD3-PWWP1 domain.[1][5] Notably, BI-9321 has been shown to downregulate Myc messenger RNA (mRNA) expression and inhibit proliferation in acute myeloid leukemia (AML) cell lines, such as MOLM-13.[1][3] A structurally similar but significantly less active compound, BI-9466, serves as a negative control for experimental studies.

Mechanism of Action: The NSD3-Myc Axis

NSD3 exists in multiple isoforms, including a short isoform, NSD3S, which lacks a catalytic SET domain but plays a crucial role as an adaptor protein.[4] It is this shorter isoform that has been shown to interact with the MYC transcription factor.[6][7][8]

The interaction between NSD3S and MYC is significant as it stabilizes the MYC protein.[6][7][8] Mechanistically, NSD3S binding to MYC hinders the association of F-box and WD repeat domain-containing 7 (FBXW7), an E3 ubiquitin ligase, with MYC.[6][7][8] This interference prevents the FBXW7-mediated ubiquitination and subsequent proteasomal degradation of MYC.[6][7][8] The resulting increase in MYC protein half-life leads to enhanced transcriptional activity of MYC target genes, promoting cell growth and proliferation.[6][7][8]

BI-9321, by antagonizing the PWWP1 domain of NSD3, is thought to disrupt the scaffolding function of NSD3, including its interaction with chromatin and potentially its ability to stabilize MYC. This disruption leads to a downstream decrease in Myc gene expression.

Signaling Pathway Diagram

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NSD3S stabilizes MYC through hindering its interaction with FBXW7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Role of the NSD3-PWWP1 Domain in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Nuclear Receptor Binding SET Domain Protein 3 (NSD3), particularly its PWWP1 domain, has emerged as a critical player in the landscape of oncology. NSD3 is a histone methyltransferase frequently amplified or involved in chromosomal translocations in various cancers, including breast, lung, and hematological malignancies.[1][2][3] The protein exists in multiple isoforms, with the long (NSD3L) and short (NSD3S) forms being most prominent.[2][4] Crucially, both isoforms contain the N-terminal PWWP1 domain, a specialized "reader" module that recognizes and binds to methylated histone tails, thereby tethering the protein to specific chromatin locations to regulate gene expression.[4][5]

This guide delves into the multifaceted role of the NSD3-PWWP1 domain in cancer. It explores how this domain, through its chromatin-tethering function, acts as a critical scaffold in oncogenic complexes, drives aberrant gene expression, and promotes cancer cell proliferation and survival. We will detail its involvement in key signaling pathways, its function in fusion oncoproteins like NSD3-NUT, and its establishment as a promising therapeutic target for novel cancer therapies.[6][7]

Introduction to NSD3 and the PWWP1 Domain

The NSD family of proteins, comprising NSD1, NSD2, and NSD3, are key epigenetic regulators that primarily catalyze the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/me2).[2] These modifications are integral to maintaining chromatin structure and regulating gene expression.[8]

NSD3 Isoforms and Domain Architecture: The NSD3 gene (also known as WHSC1L1) is located on chromosome 8p11-12, a region frequently amplified in cancer.[1][2] The gene produces three main isoforms:

-

NSD3 Long (NSD3L): The full-length protein containing the catalytic SET domain responsible for methyltransferase activity.

-

NSD3 Short (NSD3S): A shorter isoform that lacks the catalytic SET domain but retains the N-terminal PWWP1 domain.[5]

-

WHISTLE: A testis-specific isoform considered less relevant in cancer.[3][9]

Both NSD3L and NSD3S feature the PWWP1 domain at their N-terminus. This domain is named for a conserved Pro-Trp-Trp-Pro motif and functions as a chromatin reader.[5][10] Its structure includes a conserved aromatic cage that specifically recognizes and binds to methylated lysine residues on histone tails, particularly H3K36me2/3, as well as to DNA.[5][10][11][12] This interaction is fundamental to localizing NSD3 to specific genomic regions.

The NSD3-PWWP1 Domain's Role in Oncogenesis

The PWWP1 domain is central to the oncogenic functions of NSD3, acting beyond simple chromatin binding to serve as a crucial molecular scaffold in cancer-driving protein complexes.

Genetic Alterations Involving NSD3

-

Gene Amplification: As part of the 8p11-12 amplicon, NSD3 is overexpressed in a significant number of solid tumors, including breast, lung, and pancreatic cancers, where it acts as a primary oncogenic driver.[2][3][7]

-

Oncogenic Fusions: Chromosomal translocations can create fusion proteins that leverage the PWWP1 domain for pathogenic activity.

-

NSD3-NUT: Found in NUT midline carcinoma (NMC), this fusion joins the N-terminal region of NSD3 (including the PWWP1 domain) to the NUT protein.[6][13] The NSD3-NUT fusion protein is both necessary and sufficient to block cellular differentiation and maintain proliferation in NMC cells.[13][14][15]

-

NUP98-NSD3: This fusion has been reported in acute myeloid leukemia (AML).[1][9]

-

Key Signaling Pathways and Molecular Interactions

The PWWP1 domain's ability to anchor NSD3 to chromatin facilitates critical protein-protein interactions that drive oncogenic signaling.

-

Adaptor Function in Leukemia: In AML, the short, catalytically inactive NSD3S isoform functions as an essential adaptor protein.[7] Its PWWP1 domain is required to link the bromodomain protein BRD4 to the chromatin remodeling enzyme CHD8.[7] This complex is vital for the transcription of leukemogenic genes, and this scaffolding function is indispensable for the viability of AML cells.[7][16]

-

Regulation of MYC: The NSD3-PWWP1 domain is a key regulator of the MYC oncogene. The NSD3S isoform has been shown to associate with and stabilize the MYC protein, enhancing its transcriptional activity.[17] Consequently, pharmacological inhibition of the PWWP1 domain leads to the downregulation of Myc mRNA expression and reduced cancer cell proliferation.[16][18]

-

Role in NUT Midline Carcinoma (NMC): The NSD3-NUT oncoprotein retains the PWWP1 domain, which is critical for its function. This fusion protein binds to BRD4, and treatment with BRD bromodomain inhibitors can induce differentiation and arrest the proliferation of NSD3-NUT-expressing cells.[6][13] This highlights the PWWP1 domain's role in tethering the oncogenic complex to chromatin.

-

Cell Cycle Control: NSD3 has been shown to regulate the transcription of key cell cycle genes, such as CDC6 and CDK2, which are essential for the G1 to S phase transition.[1][19] This function is mediated by H3K36 di-methylation at the promoters of these genes.[19]

Therapeutic Targeting of the NSD3-PWWP1 Domain

The critical, non-catalytic scaffolding role of the NSD3-PWWP1 domain makes it an attractive target for cancer drug development.

Small Molecule Inhibitors

The discovery of BI-9321 marked a significant milestone, representing the first-in-class chemical probe for the NSD3-PWWP1 domain.[16][18] It is a potent and selective antagonist that binds to the methyl-lysine binding pocket of the PWWP1 domain, disrupting its interaction with histones.[16][18] While BI-9321 effectively engages its target in cells and reduces the proliferation of AML cell lines like MOLM-13, its efficacy as a standalone agent is limited.[16][20] This is likely because inhibiting only the "reader" function does not address the multiple oncogenic roles of the full NSD3 protein.[20]

Targeted Protein Degradation

To overcome the limitations of simple antagonism, researchers have developed PROteolysis TArgeting Chimeras (PROTACs) . These molecules link a PWWP1-binding agent (like BI-9321) to a ligand for an E3 ubiquitin ligase.[20]

-

MS9715 is a PROTAC that effectively targets NSD3 for degradation.[20] By completely removing the NSD3 protein, MS9715 simultaneously suppresses both NSD3- and cMyc-associated gene expression programs, phenocopying the effects of a genetic knockout.[20] This degradation strategy has shown superior anti-cancer effects compared to PWWP1 antagonism alone.[20]

| Compound | Target | Mechanism | Binding Affinity (Kd) | Cellular IC50 | Cellular Target Engagement |

| BI-9321 | NSD3-PWWP1 | Antagonist | 166 nM[16] | 1.2 µM (histone interaction)[16] | ~1 µM[18][21] |

| MS9715 | NSD3 Protein | PROTAC Degrader | N/A (induces degradation) | N/A | Effective degradation achieved |

Key Experimental Protocols

Studying the NSD3-PWWP1 domain involves a range of biochemical and cellular techniques.

Protocol: Recombinant NSD3-PWWP1 Domain Expression and Purification

This protocol is essential for producing the protein domain for structural studies and in vitro assays.

-

Cloning: The DNA sequence encoding the human NSD3-PWWP1 domain (e.g., residues 247-398) is cloned into a bacterial expression vector, often with a cleavable affinity tag (e.g., His-tag, GST-tag).

-

Expression: The vector is transformed into an E. coli strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at a low temperature (e.g., 18°C) overnight to enhance protein solubility.

-

Lysis: Cells are harvested, resuspended in lysis buffer (containing lysozyme, DNase, and protease inhibitors), and lysed via sonication.

-

Affinity Chromatography: The cleared lysate is passed over a resin column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted using an imidazole gradient.

-

Tag Cleavage & Polishing: The affinity tag is cleaved using a specific protease (e.g., TEV). The protein solution is then passed back over the affinity column to remove the cleaved tag and uncleaved protein.

-

Size-Exclusion Chromatography: The final purification step is performed to separate the PWWP1 domain from aggregates and other contaminants, yielding a pure, monomeric protein sample. Protein purity is confirmed by SDS-PAGE.

Protocol: In Vitro Binding Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to quantify the binding of inhibitors to the PWWP1 domain.

-

Reagents: Biotinylated histone H3 peptide (e.g., H3K36me3), recombinant GST-tagged NSD3-PWWP1, Europium-labeled anti-GST antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

-

Assay Setup: Components are mixed in an assay buffer in a microplate. The GST-PWWP1 binds the anti-GST-Eu antibody, and the biotinylated histone peptide binds the Streptavidin-APC.

-

Binding Interaction: In the absence of an inhibitor, the PWWP1 domain binds to the histone peptide, bringing the donor and acceptor fluorophores into close proximity, generating a high FRET signal.

-

Inhibition: Test compounds (inhibitors) are added in a dose-response manner. An effective inhibitor will disrupt the PWWP1-histone interaction, separating the donor and acceptor and causing a decrease in the FRET signal.

-

Data Analysis: The IC50 value is calculated by plotting the FRET signal against the inhibitor concentration.

Protocol: Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the specific genomic loci where NSD3 is bound in cells.

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to NSD3. Protein A/G beads are then used to pull down the antibody-protein-DNA complexes.

-

Washing & Elution: The beads are washed to remove non-specific binding. The complexes are then eluted from the beads.

-

Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K.

-

DNA Purification: The DNA is purified from the sample.

-

Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) to quantify enrichment at specific gene loci or by next-generation sequencing (ChIP-seq) to map binding sites across the entire genome.

Conclusion and Future Directions

The NSD3-PWWP1 domain has been firmly established as a critical node in oncogenic signaling, acting as a chromatin-anchored scaffold that facilitates the assembly of cancer-driving protein complexes. Its role is particularly prominent in hematological malignancies and solid tumors with 8p11-12 amplification. While direct antagonism of the PWWP1 domain has shown promise, the development of targeted protein degraders like PROTACs appears to be a superior therapeutic strategy, as it eliminates all functions of the NSD3 protein.

Future research should focus on:

-

Developing next-generation PROTACs with improved oral bioavailability and pharmacokinetic properties.

-

Investigating potential mechanisms of resistance to NSD3 degraders.

-

Exploring rational combination therapies, for instance, by pairing NSD3 inhibitors/degraders with BRD4 inhibitors in relevant cancer types.

-

Further elucidating the full range of PWWP1-dependent interactions across different cancer contexts to identify new therapeutic vulnerabilities.

Understanding and targeting the NSD3-PWWP1 domain offers a compelling avenue for the development of novel epigenetic therapies to combat a range of difficult-to-treat cancers.

References

- 1. Role of NSD3 in Cancer | Encyclopedia MDPI [encyclopedia.pub]

- 2. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The PWWP domain of the human oncogene WHSC1L1/NSD3 induces a metabolic shift toward fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NSD3-NUT fusion oncoprotein in NUT midline carcinoma: implications for a novel oncogenic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions[v1] | Preprints.org [preprints.org]

- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 11. PWWP domains and their modes of sensing DNA and histone methylated lysines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. NSD3-NUT Fusion Oncoprotein in NUT Midline Carcinoma: Implications for a Novel Oncogenic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cancer-research-network.com [cancer-research-network.com]

- 17. researchgate.net [researchgate.net]

- 18. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pardon Our Interruption [opnme.com]

BI-9321 trihydrochloride discovery and development

An In-Depth Technical Guide to the Discovery and Development of BI-9321 Trihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BI-9321 is a first-in-class, potent, and highly selective chemical probe that acts as an antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). Its discovery, a result of a collaboration between Boehringer Ingelheim and the Structural Genomics Consortium (SGC), was achieved through fragment-based screening and subsequent structure-based optimization.[1] BI-9321 targets the methyl-lysine binding site within the NSD3-PWWP1 domain, effectively disrupting its interaction with histone tails.[2][3] This probe has proven invaluable for investigating the non-enzymatic, scaffolding role of NSD3 in certain cancers, particularly in acute myeloid leukemia (AML), where the short isoform of NSD3 is crucial for cell viability.[3][4] This document provides a detailed overview of its discovery, mechanism of action, key quantitative data, and the experimental protocols used for its characterization.

Discovery and Lead Optimization

The development of BI-9321 began with a fragment-based screening (FBS) campaign to identify initial, low-molecular-weight binders to the methyl-lysine binding pocket of the NSD3-PWWP1 domain.[1] Hits from this screen were then optimized using structure-based design, leveraging X-ray crystallography to improve potency and selectivity. This process led to the identification of BI-9321 as a lead compound with sub-micromolar in vitro activity and excellent selectivity over other PWWP domains.[1][5] A closely related analogue, BI-9466, which is over 500-fold less active, was identified as a negative control for cellular experiments.[1]

Mechanism of Action: Epigenetic Reader Antagonism

NSD3 is an epigenetic regulator with multiple domains. The short isoform (NSD3s), which lacks the methyltransferase SET domain, is implicated in certain cancers where it functions as a scaffold protein.[3][6] The PWWP1 domain of NSD3s acts as an epigenetic "reader," binding to histone marks to recruit other proteins to chromatin. Specifically, it links the bromodomain protein BRD4 to the chromatin remodeler CHD8, sustaining a pro-oncogenic gene expression program, including the transcription of Myc.[7][8]

BI-9321 competitively binds to the aromatic cage of the NSD3-PWWP1 domain, preventing its engagement with histones. This action disrupts the NSD3-BRD4-CHD8 complex, leading to the downregulation of target genes like Myc and subsequent reduction in cell proliferation in sensitive cell lines like MOLM-13 (AML).[4][7]

Caption: BI-9321 blocks the NSD3-PWWP1 interaction with histones, disrupting an oncogenic scaffold.

Data Presentation

Table 1: In Vitro Binding Affinity and Selectivity of BI-9321

| Parameter | Method | Value | Target/Condition |

| Binding Affinity (Kd) | SPR | 166 nM | Human NSD3-PWWP1 Domain |

| Binding Affinity (IC50) | TR-FRET | 203 nM | Human NSD3-PWWP1 Domain |

| Selectivity | Various | >500-fold vs. BI-9466 (negative control) | TR-FRET / SPR |

| Selectivity | Various | Inactive | NSD2-PWWP1, NSD3-PWWP2 |

| Kinase Selectivity | Kinase Panel | No hits | 31 tested kinases |

Data sourced from multiple references.[1][5][9]

Table 2: Cellular Activity of BI-9321

| Parameter | Method | Value | Cell Line/Condition |

| Target Engagement (IC50) | NanoBRET™ | 1.2 µM | U2OS cells (NSD3-H3 interaction) |

| Target Engagement | FRAP | Confirmed at 1 µM | N/A |

| Downstream Effect | qPCR | Downregulation of Myc mRNA | MOLM-13 cells |

| Functional Outcome | Proliferation Assay | Reduced Proliferation | MOLM-13 cells |

Data sourced from multiple references.[1][3][4][5]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Kd Determination

Objective: To quantify the binding affinity and kinetics of BI-9321 to the NSD3-PWWP1 domain.

Methodology:

-

Immobilization: The purified, recombinant NSD3-PWWP1 protein (ligand) is covalently immobilized onto a sensor chip (e.g., CM5 chip) surface using standard amine coupling chemistry. The surface is activated with a mixture of EDC and NHS, followed by the injection of the ligand. Remaining active sites are deactivated with ethanolamine.

-

Analyte Injection: A series of precise concentrations of BI-9321 (analyte) in running buffer are injected sequentially over the sensor surface at a constant flow rate. A typical concentration range would span from 10-fold below to 10-fold above the expected Kd (e.g., 1 nM to 5 µM).

-

Data Acquisition: The change in refractive index at the surface, measured in Resonance Units (RU), is monitored in real-time to generate a sensorgram. This shows the association of BI-9321 when it is being injected and its dissociation when the injection is replaced by running buffer.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 interaction model. The association rate (ka) and dissociation rate (kd) are calculated. The equilibrium dissociation constant (Kd) is then determined by the ratio kd/ka.

NanoBRET™ Target Engagement Assay

Objective: To measure the apparent intracellular affinity of BI-9321 for NSD3-PWWP1 in live cells.

Methodology:

-

Cell Preparation: HEK293T or U2OS cells are transiently co-transfected with two plasmids: one encoding the NSD3-PWWP1 domain fused to NanoLuc® Luciferase (the energy donor) and another encoding histone H3 fused to HaloTag® (the energy acceptor).

-

Labeling: The HaloTag® protein is fluorescently labeled by incubating the cells with a cell-permeable HaloTag® NanoBRET® 618 ligand.

-

Compound Treatment: The transfected and labeled cells are harvested, resuspended, and dispensed into a multi-well assay plate containing serial dilutions of BI-9321 or the negative control BI-9466. Cells are typically incubated with the compound for 2 hours.

-

Substrate Addition: The NanoBRET® Nano-Glo® Substrate is added to the wells.

-

Signal Detection: The plate is read on a luminometer capable of detecting two distinct wavelengths: one for the donor emission (~450 nm) and one for the acceptor emission (~610 nm).

-

Data Analysis: A BRET ratio is calculated (Acceptor Emission / Donor Emission). As BI-9321 displaces the NSD3-PWWP1-NanoLuc fusion from the histone-HaloTag complex, the BRET signal decreases. The IC50 value is determined by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the NanoBRET™ assay to determine cellular target engagement of BI-9321.

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To confirm cellular target engagement by assessing the mobility of a GFP-tagged NSD3-PWWP1 protein.

Methodology:

-

Cell Transfection: U2OS cells are transfected with a vector expressing the NSD3-PWWP1 domain fused to Green Fluorescent Protein (GFP).

-

Compound Incubation: Cells are treated with either BI-9321 (e.g., 1-10 µM) or a DMSO vehicle control for a specified period.

-

Imaging Setup: Cells are imaged on a confocal microscope. A specific region of interest (ROI) within the nucleus is defined.

-

Pre-Bleach Imaging: A baseline fluorescence intensity of the ROI is recorded over several frames.

-

Photobleaching: A high-intensity laser is used to photobleach the GFP molecules within the ROI, causing a sharp drop in fluorescence.

-

Post-Bleach Imaging: Fluorescence intensity in the ROI is monitored over time as unbleached GFP-NSD3-PWWP1 molecules from the surrounding nucleoplasm diffuse back into the bleached area.

-

Data Analysis: The rate of fluorescence recovery is measured. A change in the mobile fraction or the recovery half-time of the GFP-fusion protein upon treatment with BI-9321, compared to the control, indicates a change in its binding state and thus confirms target engagement.[1][10]

References

- 1. Pardon Our Interruption [opnme.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BI-9321 | Structural Genomics Consortium [thesgc.org]

- 6. Pardon Our Interruption [opnme.com]

- 7. researchgate.net [researchgate.net]

- 8. NSD3(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 9. promega.com [promega.com]

- 10. ibidi.com [ibidi.com]

Methodological & Application

Application Notes and Protocols for BI-9321 Trihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-9321 trihydrochloride is a potent and selective small-molecule inhibitor of the Nuclear SET Domain Containing Protein 3 (NSD3). Specifically, it targets the PWWP1 domain of NSD3, a "reader" domain that recognizes and binds to methylated histone tails, playing a crucial role in chromatin regulation and gene transcription. By antagonizing the NSD3-PWWP1 interaction with histones, BI-9321 disrupts key downstream signaling pathways, notably leading to the downregulation of MYC messenger RNA (mRNA) and a subsequent reduction in cell proliferation. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.

Mechanism of Action

BI-9321 acts as a competitive antagonist at the methyl-lysine binding pocket of the NSD3-PWWP1 domain. This inhibition prevents the recruitment of NSD3 to chromatin, thereby modulating the expression of NSD3 target genes. One of the key downstream effects is the suppression of the proto-oncogene MYC, which is implicated in the proliferation of various cancer cells.

Recommended Concentrations for Cell Culture

The optimal concentration of this compound can vary depending on the cell line and the specific assay. Based on published data, the following concentrations are recommended as a starting point.

| Parameter | Concentration | Cell Line | Notes | Citation |

| Cellular Target Engagement | ~1 µM | U2OS | Effective concentration for observing target binding in cells. | [1][2] |

| IC50 (Histone Interaction) | 1.2 µM | U2OS | Concentration required to inhibit 50% of the NSD3-PWWP1 interaction with Histone H3. | [3] |

| Recommended Dose-Response Range | 0.1 - 20 µM | General | A broad range to determine the optimal concentration for a specific cell line and assay. Should be used in parallel with a negative control. | |

| IC50 (Cell Proliferation) | 26.8 ± 4.4 µM | MOLM-13 | Concentration for 50% inhibition of proliferation in an acute myeloid leukemia cell line. | [4] |

| IC50 (Cell Proliferation) | 13 ± 2 µM | RN2 | Concentration for 50% inhibition of proliferation in another AML cell line. | [4] |

Note: It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Cell Viability/Proliferation Assay (RealTime-Glo™ MT Cell Viability Assay)

This protocol is adapted from studies using BI-9321 to measure its effect on cell proliferation.[4]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell line of interest (e.g., MOLM-13, U2OS)

-

Complete cell culture medium

-

96-well, white, clear-bottom assay plates

-

RealTime-Glo™ MT Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to include a vehicle control (DMSO) and a positive control if available.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BI-9321.

-

-

RealTime-Glo™ Assay:

-

Prepare the RealTime-Glo™ reagent according to the manufacturer's instructions.

-

Add 100 µL of the 2X RealTime-Glo™ reagent to each well at the time of compound addition.

-

-

Incubation and Measurement:

-

Return the plate to the 37°C, 5% CO₂ incubator.

-

Measure luminescence at various time points (e.g., 24, 48, 72 hours) using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control.

-

Plot the normalized values against the log of the BI-9321 concentration and fit a dose-response curve to determine the IC50 value.

-

Target Engagement Assay (NanoBRET™ Assay)

This protocol is based on the methodology used to confirm the interaction of BI-9321 with NSD3-PWWP1 in live cells.

Materials:

-

U2OS cells

-

Expression vectors for NanoLuc®-NSD3-PWWP1 and HaloTag®-Histone H3

-

Transfection reagent (e.g., Lipofectamine®)

-

Opti-MEM™ I Reduced Serum Medium

-

HaloTag® NanoBRET™ 618 Ligand

-

NanoBRET™ Nano-Glo® Substrate

-

96-well, white assay plates

-

Luminometer with 450 nm and >600 nm filters

Procedure:

-

Transfection:

-

Co-transfect U2OS cells with the NanoLuc®-NSD3-PWWP1 and HaloTag®-Histone H3 expression vectors at an optimized ratio.

-

-

Cell Seeding:

-

24 hours post-transfection, harvest the cells and seed them into a 96-well white assay plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.

-

-

Ligand Labeling and Compound Treatment:

-

Add HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM.

-

Immediately add BI-9321 at various concentrations. Include a vehicle control.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for at least 2 hours.

-

-

Substrate Addition and Measurement:

-

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.

-

Add the substrate to each well.

-

Read the donor emission (450 nm) and acceptor emission (>600 nm) using a luminometer.

-

-

Data Analysis:

-

Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Plot the corrected ratios against the BI-9321 concentration to determine the IC50 for target engagement.

-

Quantification of MYC mRNA by RT-qPCR

This protocol outlines the steps to measure the downregulation of MYC mRNA following treatment with BI-9321.[4]

Materials:

-

This compound

-

Cell line of interest (e.g., MOLM-13)

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR Master Mix

-

Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment:

-

Seed cells in a suitable culture dish and treat with the desired concentration of BI-9321 (e.g., 10 µM) or vehicle control for a specified time (e.g., 24 hours).

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Quantify the RNA and assess its purity.

-

-

cDNA Synthesis:

-

Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.

-

-

qPCR:

-

Set up the qPCR reaction with SYBR Green Master Mix, cDNA template, and primers for MYC and the housekeeping gene in separate wells.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the Ct values for MYC and the housekeeping gene for each sample.

-

Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no compound activity | Incorrect concentration | Perform a dose-response curve to find the optimal concentration. |

| Compound degradation | Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. | |

| Cell line insensitivity | Ensure the chosen cell line expresses NSD3 and is dependent on its activity. | |

| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension and accurate pipetting. |

| Edge effects in 96-well plates | Avoid using the outer wells of the plate or fill them with sterile PBS. | |

| Inconsistent RT-qPCR results | Poor RNA quality | Use a high-quality RNA extraction method and check RNA integrity. |

| Primer inefficiency | Validate primer efficiency before conducting the experiment. |

Conclusion

This compound is a valuable tool for studying the biological functions of the NSD3-PWWP1 domain. The provided protocols offer a framework for investigating its effects on cell viability, target engagement, and gene expression. Careful optimization of experimental conditions, particularly the concentration of BI-9321, is crucial for obtaining reliable and reproducible results.

References

- 1. Chemical tools targeting readers of lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NanoBRET™ Protein:Protein Interaction System Protocol [promega.jp]

- 3. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Cellular Target Engagement Assays for BI-9321

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-9321 is a first-in-class, potent, and selective chemical probe that antagonizes the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1] NSD3 is a histone methyltransferase implicated in the development of various cancers, making it a compelling therapeutic target.[2] The PWWP1 domain of NSD3 is a "reader" domain that recognizes and binds to specific post-translational modifications on histone tails, playing a crucial role in chromatin localization and gene regulation.[1][3] BI-9321 disrupts the interaction between the NSD3-PWWP1 domain and histones, thereby inhibiting its function.[4][5] This document provides detailed application notes and protocols for assays to confirm the cellular target engagement of BI-9321.

Target and Signaling Pathway

BI-9321 specifically targets the PWWP1 domain of NSD3, a multi-domain protein that exists in different isoforms.[1][3] The NSD3-short isoform, containing only the PWWP1 domain, acts as an adapter protein, a function dependent on this domain and essential for the viability of certain cancer cells, such as in acute myeloid leukemia (AML).[1] By binding to the methyl-lysine binding site of the PWWP1 domain, BI-9321 prevents its interaction with histone H3, particularly recognizing marks like H3K36me3.[5] This disruption of NSD3's chromatin localization leads to downstream effects, including the downregulation of MYC messenger RNA expression and a reduction in cell proliferation in cancer cell lines like MOLM-13.[2][4]

Caption: Signaling pathway of BI-9321 targeting the NSD3-PWWP1 domain.

Quantitative Data for BI-9321 Target Engagement

Several assays have been utilized to quantify the binding affinity and cellular target engagement of BI-9321. The data is summarized in the table below for easy comparison. A closely related analog, BI-9466, which is significantly less active, serves as a valuable negative control for these experiments.[5]

| Assay Type | Parameter | Value | Cell Line | Reference |

| Surface Plasmon Resonance (SPR) | Kd | 166 nM | - | [5] |

| NanoBRET | IC50 | 1.2 µM | U2OS | [1][5] |

| Bioluminescence Resonance Energy Transfer (BRET) - Tracer | EC50 | 5.5 ± 0.1 µM | HEK293 | [6] |

| Bioluminescence Resonance Energy Transfer (BRET) - Competition | IC50 | 1.4 ± 0.5 µM | HEK293 | [6] |

| Isothermal Titration Calorimetry (ITC) | Kd | 445 nM | - | [7] |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 203 nM | - | [7] |

| Fluorescence Recovery After Photobleaching (FRAP) | Cellular Target Engagement | at 1 µM | U2OS | [3][6] |

| Antiproliferative Assay | IC50 | 26.8 µM | MOLM-13 | [4] |

Experimental Protocols

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule inhibitor to a target protein in live cells.[8] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein (the energy donor) and a fluorescently labeled tracer that binds to the same protein (the energy acceptor).[8] BI-9321 competes with the tracer for binding to the NSD3-PWWP1 domain, leading to a decrease in the BRET signal.

Caption: Workflow for the NanoBRET™ target engagement assay.

Materials:

-

HEK293 or U2OS cells

-

Plasmid encoding C-terminally NanoLuc® tagged NSD3-PWWP1

-

Transfection reagent (e.g., Lipofectamine® 3000)

-

White, solid-bottom 96-well assay plates

-

BI-9321 and BI-9466 (negative control)

-

Fluorescent tracer for NSD3-PWWP1

-

NanoBRET™ Nano-Glo® Substrate

-

Plate reader capable of measuring filtered luminescence (e.g., GloMax® Discover System)

Procedure:

-

Cell Transfection:

-

Co-transfect HEK293 or U2OS cells with the NSD3-PWWP1-NanoLuc® fusion vector and a carrier DNA using a suitable transfection reagent according to the manufacturer's protocol.

-

24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.

-

-

Cell Plating:

-

Plate the cell suspension into the wells of a 96-well plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of BI-9321 and the negative control BI-9466 in Opti-MEM.

-

Add the compound dilutions to the appropriate wells. Include a DMSO vehicle control.

-

-

Tracer Addition:

-

Add the fluorescent tracer to all wells at a final concentration determined by a pre-established tracer titration experiment.

-

Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

-

-

Signal Detection:

-

Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.

-

Add the substrate to each well.

-

Read the plate within 10 minutes on a plate reader equipped with filters for donor emission (460 nm) and acceptor emission (618 nm).[9]

-

-

Data Analysis:

-

Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.

-

Normalize the data to the DMSO control and plot the results as a dose-response curve to determine the IC50 value for BI-9321.

-

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical assay that assesses the thermal stability of a target protein in its native cellular environment.[10][11] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tagg).[11] This change in thermal stability is detected by quantifying the amount of soluble protein remaining after a heat challenge.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Materials:

-

MOLM-13 or other suitable cell line

-

BI-9321 and DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., M-PER™ Mammalian Protein Extraction Reagent) with protease inhibitors

-

PCR tubes

-

Thermal cycler

-

Centrifuge

-

Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, PVDF membrane)

-

Primary antibody against NSD3

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

Densitometry software

Procedure:

-

Cell Culture and Treatment:

-

Culture MOLM-13 cells to 80-90% confluency.

-

Resuspend the cells in fresh culture medium and treat with BI-9321 (e.g., 1 µM and 10 µM) or DMSO for 1-2 hours at 37°C.

-

-

Heat Challenge:

-

Aliquot the cell suspension into PCR tubes for each temperature point.

-

Heat the tubes in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments).[10]

-

Include an unheated control sample.

-

-

Cell Lysis:

-

Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]

-

-

Fractionation:

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[10]

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification and Western Blot Analysis:

-

Determine the protein concentration of the soluble fractions using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for NSD3, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

-

Data Analysis:

-

Quantify the band intensities for NSD3 using densitometry software.

-

Plot the normalized band intensities against the temperature for both DMSO and BI-9321 treated samples to generate melt curves.

-

A shift in the melt curve to the right for the BI-9321 treated samples indicates thermal stabilization and target engagement.

-

Conclusion

The NanoBRET™ and CETSA® assays are robust methods for confirming the cellular target engagement of BI-9321. The provided protocols offer a framework for researchers to implement these assays in their own laboratories. The quantitative data and understanding of the signaling pathway will aid in the interpretation of experimental results and further the investigation of NSD3 as a therapeutic target. It is recommended to use the negative control compound BI-9466 in parallel to ensure the observed effects are specific to the inhibition of the NSD3-PWWP1 domain.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pardon Our Interruption [opnme.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BI-9321 | Structural Genomics Consortium [thesgc.org]

- 6. researchgate.net [researchgate.net]

- 7. Pardon Our Interruption [opnme.com]

- 8. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]

- 9. promega.com [promega.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for Fluorescence Recovery After Photobleaching (FRAP) with BI-9321

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-9321 is a potent and selective chemical probe that acts as an antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3] NSD3 is a histone methyltransferase that plays a crucial role in chromatin regulation and gene transcription, and its dysregulation is implicated in various cancers.[1][4] Understanding the cellular target engagement and the impact of BI-9321 on the dynamics of NSD3 in a live cell context is critical for its validation and further development as a therapeutic agent.

Fluorescence Recovery After Photobleaching (FRAP) is a powerful microscopy technique used to study the mobility and dynamics of fluorescently labeled molecules within a living cell.[5][6][7] This application note provides a detailed protocol for utilizing FRAP to quantitatively assess the binding and dissociation kinetics of NSD3 in the nucleus and to determine the cellular target engagement of BI-9321.

Mechanism of Action and Signaling Pathway

NSD3, particularly its short isoform (NSD3-short), acts as a critical scaffolding protein that links the bromodomain and extraterminal domain (BET) protein BRD4 to the chromatin remodeler CHD8.[8][9][10] This complex is recruited to chromatin, in part through the interaction of the NSD3 PWWP1 domain with methylated histones, and plays a key role in the transcriptional activation of oncogenes such as MYC.[1][2]

BI-9321 competitively binds to the PWWP1 domain of NSD3, thereby disrupting its interaction with chromatin.[1][2] This leads to the dissociation of the BRD4-NSD3-CHD8 complex from its target gene promoters and enhancers, ultimately resulting in the downregulation of oncogenic transcription. The FRAP assay can be employed to visualize and quantify the increased mobility of NSD3 within the nucleus upon treatment with BI-9321, providing direct evidence of target engagement.

Below is a diagram illustrating the NSD3 signaling pathway and the mechanism of action of BI-9321.

Caption: NSD3 signaling pathway and BI-9321 mechanism of action.

Experimental Protocols

This section provides a detailed protocol for conducting a FRAP experiment to assess the effect of BI-9321 on the nuclear dynamics of NSD3.

1. Cell Culture and Transfection

-

Cell Line: U2OS (human osteosarcoma) cells are a suitable model as they have been previously used for FRAP studies with NSD3.[10]

-

Culture Conditions: Culture U2OS cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection:

-

Seed U2OS cells onto glass-bottom dishes suitable for live-cell imaging.

-

At 70-80% confluency, transfect the cells with a plasmid encoding a fluorescently tagged NSD3, for example, GFP-NSD3-short, using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow 24-48 hours for protein expression.

-

2. BI-9321 Treatment

-

Prepare a stock solution of BI-9321 in DMSO.

-

On the day of the experiment, dilute the BI-9321 stock solution in pre-warmed cell culture medium to the desired final concentration. A concentration of 1 µM has been shown to be effective for cellular target engagement.[11][12]

-

As a negative control, prepare a vehicle-treated sample with the same concentration of DMSO.

-

Incubate the cells with the BI-9321 or vehicle control for a sufficient period to allow for cellular uptake and target binding (e.g., 1-4 hours).

3. FRAP Imaging

-

Microscope: A laser scanning confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2 is required.

-

Imaging Parameters:

-

Use a 63x or 100x oil immersion objective.

-

Excite the GFP-tagged NSD3-short using a 488 nm laser line.

-

Set the laser power to a low level for pre-bleach and post-bleach imaging to minimize phototoxicity and photobleaching during observation.

-

-

FRAP Procedure:

-

Pre-bleach Imaging: Acquire 5-10 images of the selected cell nucleus at a low laser power to establish the baseline fluorescence intensity.

-

Photobleaching: Define a region of interest (ROI) within the nucleus (e.g., a circular area of 2-3 µm in diameter). Bleach the ROI with a short, high-intensity pulse from the 488 nm laser.

-

Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at the same low laser power used for pre-bleach imaging. The frequency and duration of image acquisition will depend on the recovery kinetics of NSD3-short, but a typical starting point would be one frame every 500 ms for 60-120 seconds.

-

4. Data Analysis

-

Intensity Measurements: Measure the mean fluorescence intensity within the bleached ROI, a non-bleached control region within the same nucleus, and a background region outside the cell for each time point.

-

Data Normalization: Correct for photobleaching during image acquisition by normalizing the intensity in the bleached ROI to the intensity in the non-bleached control region.

-

Curve Fitting: Plot the normalized fluorescence intensity as a function of time. Fit the recovery curve to a mathematical model (e.g., a single or double exponential function) to extract quantitative parameters.

-

Quantitative Parameters:

-

Mobile Fraction (Mf): The percentage of the fluorescently labeled protein pool that is free to move and participate in fluorescence recovery. It is calculated as Mf = (I_final - I_postbleach) / (I_prebleach - I_postbleach), where I represents the fluorescence intensity at the indicated time points.

-

Half-maximal Recovery Time (t½): The time it takes for the fluorescence in the bleached ROI to recover to half of its final intensity. This parameter is inversely related to the mobility of the protein.

-

Expected Quantitative Data

| Treatment | Mobile Fraction (Mf) | Half-maximal Recovery Time (t½) (s) |

| Vehicle (DMSO) | Lower | Higher |

| BI-9321 (1 µM) | Higher | Lower |

Experimental Workflow Diagram

The following diagram outlines the key steps in the FRAP experiment with BI-9321.

Caption: Experimental workflow for FRAP analysis of BI-9321.

Conclusion